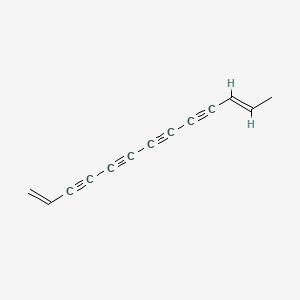

1,11-Tridecadiene-3,5,7,9-tetrayne

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

26130-86-9 |

|---|---|

Molekularformel |

C13H8 |

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

(11E)-trideca-1,11-dien-3,5,7,9-tetrayne |

InChI |

InChI=1S/C13H8/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |

InChI-Schlüssel |

KBEMPFYJJCTZIG-GQCTYLIASA-N |

Isomerische SMILES |

C/C=C/C#CC#CC#CC#CC=C |

Kanonische SMILES |

CC=CC#CC#CC#CC#CC=C |

Herkunft des Produkts |

United States |

Theoretical and Computational Investigations of Polyyne Electronic and Structural Attributes

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical calculations are indispensable tools for probing the intricate electronic landscapes of conjugated systems like 1,11-tridecadiene-3,5,7,9-tetrayne. These methods allow for detailed investigation of electron distribution, orbital energies, and excited state behavior, which are difficult to access experimentally.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for determining the ground-state properties of molecules. For polyynes, DFT methods are routinely used to optimize molecular geometries, calculate vibrational frequencies, and analyze the electronic ground state. nih.gov Functionals such as B3LYP, CAM-B3LYP, and ωB97X are often employed, with the choice of functional impacting the accuracy of the results, particularly for properties sensitive to electron correlation and long-range interactions. nih.gov For instance, studies on cyanopolyynes have benchmarked various functionals to assess their performance in predicting spectroscopic parameters. nih.gov

To investigate the behavior of these molecules upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. nih.gov TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which indicate the probability of a given electronic transition. nih.govnih.gov This method is crucial for interpreting UV-vis absorption spectra and understanding the nature of the excited states involved. nih.gov For example, TD-DFT calculations on short polyynic chains have been instrumental in assigning the vibronic features observed in their electronic spectra. nih.gov To achieve reliable results for long-chain systems with alternating bonds, basis sets of at least triple-ζ quality are considered necessary. nih.gov

Analysis of Ground State Electronic Configurations and Polyradical Nature

The ground state of this compound is a singlet state (S₀) with a closed-shell electronic configuration. The π-electrons are delocalized across the conjugated system of double and triple bonds. However, as the length of the polyyne chain increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. In very long polyynes, this can lead to the emergence of polyradical character in the ground state.

While this compound is likely to have a well-defined closed-shell ground state, the concept of diradical character is crucial in related systems, particularly in the context of their reactivity. For instance, the biologically active class of enediyne compounds undergoes Bergman cyclization to form a 1,4-benzenoid diradical, which is responsible for its DNA-cleaving properties. acs.orgnih.gov Computational studies on larger systems like acenes show a growing polyradical character with increasing length, which influences their stability and electronic properties. wisc.edu DFT calculations can be used to probe the diradical nature of such molecules by comparing the energies of the restricted (closed-shell) and unrestricted (open-shell) solutions.

Elucidation of Excited States (Singlet and Triplet) and Their Character

Upon absorption of light, this compound is promoted from its ground state (S₀) to a singlet excited state (Sₙ). In polyynes, the photophysics is often governed by a few key low-lying excited states. nih.gov Typically, the first excited singlet state (S₁) is a "dark" state, meaning the transition from the ground state to S₁ is optically forbidden or very weak. The intense absorption seen in UV-vis spectra usually corresponds to a transition to a higher-energy "bright" excited state, such as S₂. acs.org

Following excitation to a bright state, the molecule typically undergoes rapid, non-radiative internal conversion to the lower-energy dark S₁ state on a femtosecond to picosecond timescale. nih.gov From the S₁ state, the molecule can then relax back to the ground state via fluorescence (which is often weak due to the forbidden nature of the S₁→S₀ transition) or through non-radiative pathways. Alternatively, it can undergo intersystem crossing to populate the lowest triplet excited state (T₁). acs.org

Computational studies using TD-DFT are essential for characterizing these excited states. nih.govacs.org Calculations reveal that upon electronic excitation, the geometry of the polyyne chain changes. The bond length alternation (see section 3.2) is reduced, with triple bonds lengthening and single bonds shortening, leading to a more cumulene-like electronic structure in the excited state. nih.govacs.org

Table 1: Illustrative Calculated Excitation Energies for a Model Polyyne (HC₁₂H)

This table presents data for a related model compound, hydrogen-capped hexayne, to illustrate the typical energy levels and characteristics of polyyne excited states.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Character |

| S₁ (2¹A_g) | ~2.7 | ~0 (Forbidden) | Dark State |

| S₂ (1¹B_u) | ~3.8 | >1 (Strong) | Bright State |

| T₁ (1³B_u) | ~1.5 | 0 (Forbidden) | Triplet State |

Note: Data is approximate and based on typical values for short polyynes found in computational literature. nih.govacs.org The exact values for this compound would require specific calculations.

Investigations of Charge Transfer Dynamics and Hole Transfer in Polyyne Systems

Charge transfer is a fundamental process in molecular electronics and photochemistry. In molecules like this compound, the conjugated π-system acts as a molecular wire, facilitating the movement of charge (electrons or holes) from one end of the molecule to the other. This process can be studied computationally by analyzing the nature of the molecular orbitals involved in electronic transitions.

In donor-π-acceptor (D-π-A) systems, where a polyene or polyyne bridge connects an electron-donating group to an electron-accepting group, photoexcitation can induce a charge-transfer state. nih.gov While this compound is not a classic D-π-A molecule, understanding intramolecular charge transfer is key to its potential use in molecular electronics. TD-DFT calculations can predict the degree of charge transfer associated with a particular excitation by analyzing the change in electron density between the ground and excited states. nih.gov Furthermore, studies on polyynes threaded through macrocycles have shown that the polyyne chain can act as a sink for electronic excitation, indicating efficient energy and potential charge transfer along the sp-carbon chain. acs.org

Modeling of Bond Length Alternation (Peierls Distortion) and Its Influence on Electronic Behavior

In an idealized, infinitely long chain of sp-hybridized carbon atoms (carbyne), one might expect all carbon-carbon bonds to be identical, resulting in a metallic conductor. However, such a one-dimensional system is unstable and undergoes a spontaneous geometric distortion known as a Peierls distortion. aps.orgwikipedia.org This distortion leads to the formation of alternating shorter and longer bonds—in this case, triple and single bonds—a phenomenon called bond length alternation (BLA). iupac.org

The Peierls distortion opens a gap at the Fermi level, transforming the metallic system into a semiconductor. aps.orgiupac.org For finite polyynes like this compound, BLA is an intrinsic feature of the ground state electronic structure. The degree of BLA is a critical parameter that directly influences the molecule's HOMO-LUMO gap, and therefore its electronic and optical properties. researchgate.net A higher degree of BLA corresponds to a larger band gap.

Computational models using DFT can accurately predict the equilibrium bond lengths and the magnitude of BLA. nih.gov These models show that the BLA is not static; it is reduced in electronic excited states, reflecting the shift towards a more cumulenic structure. acs.org Furthermore, theoretical studies have shown that BLA can be tuned, for example, by applying mechanical strain or by the strategic placement of electron-donating and electron-withdrawing substituents, which can even lead to a reversal of the typical BLA pattern in some push-pull polyenes. researchgate.netnih.gov

Table 2: Typical Bond Lengths in Conjugated Systems

This table provides a comparison of C-C bond lengths to illustrate the concept of bond length alternation.

| Bond Type | Molecule Example | Typical Bond Length (Å) |

| C-C Single Bond | Ethane | 1.54 |

| C=C Double Bond | Ethene | 1.34 |

| C≡C Triple Bond | Ethyne | 1.20 |

| C-C in Conjugated Diene | 1,3-Butadiene (B125203) | 1.45 - 1.47 |

| C=C in Conjugated Diene | 1,3-Butadiene | 1.34 - 1.35 |

Note: The C-C single bond in a conjugated system like 1,3-butadiene is shorter than a typical alkane single bond, indicating partial double bond character due to delocalization. stackexchange.com A similar effect occurs in polyynes.

Theoretical Predictions of Electronic Band Structures and Their Modulation

The electronic band structure of a material describes the ranges of energy that an electron is allowed or forbidden to have. For a molecule, this is analogous to the arrangement of its molecular orbitals. The key feature of the "band structure" of this compound is its HOMO-LUMO gap, which is effectively the band gap of the molecule.

Theoretical predictions, primarily from DFT, show that the band gap of polyynes is strongly dependent on two main factors: the chain length and the bond length alternation. aps.org As the chain length increases, the HOMO-LUMO gap generally decreases. However, this trend is not a simple extrapolation, as environmental interactions and the intrinsic BLA for longer chains play a significant role. aps.org For very long chains, the band gap is predicted to converge to a finite value, characteristic of the semiconductor carbyne. researchgate.netaps.org

The band gap of a polyyne chain is never a constant value but is highly dependent on the BLA. researchgate.net Theoretical models demonstrate that the band gap can be modulated. For example, encapsulation of polyyne chains within carbon nanotubes has been shown experimentally and theoretically to cause a significant downshift of the band gap, attributed to interactions with the host tube that modify the chain's BLA. aps.org Similarly, applying mechanical strain is predicted to alter the BLA and thus tune the band gap, potentially inducing a semiconductor-to-metal transition if the BLA could be overcome. researchgate.net

Computational Studies on Stability, Reactivity, and Energetics of Linear Carbon Chains

Computational methods, particularly density functional theory (DFT), have become indispensable tools for investigating the fundamental properties of linear carbon chains, such as those found in polyynes like this compound. rsc.orgresearchgate.net These theoretical studies provide deep insights into the stability, reactivity, and energetics of these one-dimensional sp-hybridized carbon structures.

Stability and Structural Properties:

Different theoretical methods can yield varying results for BLA and other electronic properties. bohrium.com For example, first-principles studies based on DFT with various exchange-correlation functionals are commonly used, though some functionals like the local density approximation (LDA) can underestimate the energy gap. researchgate.net

Reactivity and Electronic Properties:

The reactivity of polyynes is intrinsically linked to their electronic structure, especially the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap. researchgate.net Computational studies consistently show that the HOMO-LUMO gap decreases as the length of the polyyne chain increases. researchgate.netbohrium.com This tunable energy gap is a significant property, making these molecules potential candidates for molecular electronics and optoelectronics. researchgate.netmdpi.com

The electronic properties can be further modified by the end-groups attached to the carbon chain. researchgate.net Theoretical investigations have explored how different terminal groups affect charge transfer and the electronic structure. bohrium.comresearchgate.net For instance, studies on N,N-dimethylanilino-terminated polyynes suggest that by increasing the wire length, the function of the sp-carbon chain can change from an electron donor to an electron acceptor upon interaction with metal nanoparticles. researchgate.net

Energetics:

Hybrid density functional theory (DFT) calculations have been extensively used to study the energetics of linear carbon chains (Cn). rsc.orgpsu.edu These studies reveal that the total energy per carbon atom decreases as the chain length (n) increases, indicating that longer chains are more stable. psu.edu The energetics also show a distinct even-odd alternation in symmetry for Cn chains, where even-numbered chains typically have a triplet ground state and odd-numbered chains have a singlet ground state for n > 2. psu.edu

Computational models also predict the energy barriers for the aggregation of shorter chains into longer ones (e.g., 2Cn ↔ C2n). These barriers are on the order of 20–40 kcal/mol and tend to decrease as the chain size increases. rsc.org

Interactive Data Tables

The following tables summarize key computational findings for linear carbon chains (polyynes) based on theoretical studies.

Table 1: General Properties of Linear Carbon Chains (LCCs) from Computational Studies Use the search bar to filter properties.

| Property | Computational Finding | Significance | Source Index |

| Structure | Polyynic structure (alternating single-triple bonds) is more stable than cumulenic (double bonds). | Governs the fundamental electronic and physical properties. | rhhz.net |

| Bond Length Alternation (BLA) | The difference in length between single and triple bonds; more significant in longer chains. | A key indicator of stability and electronic structure. | rhhz.netbohrium.com |

| HOMO-LUMO Gap | Decreases as the length of the carbon chain increases. | Determines the electronic and optical properties, influencing potential applications. | researchgate.netbohrium.com |

| Stability | Longer chains are energetically more stable (lower energy per atom). Bulky end-groups can prevent cross-linking. | Crucial for the synthesis and practical application of polyynes. | bohrium.compsu.edu |

| Aggregation Barrier | The energy barrier for two chains combining decreases with increasing chain length. | Explains the tendency of smaller chains to form longer ones under synthesis conditions. | rsc.org |

Table 2: Calculated Energetics of Linear Carbon Chains (Cn) This table presents generalized trends derived from DFT calculations.

| Chain Length (n) | Ground State (for n > 2) | Trend in Total Energy per Carbon (En/n) | Aggregation Barrier (2Cn ↔ C2n) | Source Index |

| Odd | Singlet | Decreases with increasing n | Decreases with increasing n | psu.edu |

| Even | Triplet | Decreases with increasing n | Decreases with increasing n | psu.edu |

| General Trend | - | Monotonically decreases as n increases | ~40–20 kcal/mol, decreasing with size | rsc.orgpsu.edu |

Advanced Spectroscopic Characterization of 1,11 Tridecadiene 3,5,7,9 Tetrayne and Conjugated Polyynes

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of polyynes.

Raman spectroscopy is particularly well-suited for studying the characteristic vibrations of the carbon backbone in polyynes.

Resonance Raman Spectroscopy: This technique provides significant enhancement of Raman signals for vibrational modes that are coupled to an electronic transition. oxinst.com For polyynes, the intense band observed in the Raman spectra, typically between 1900 and 2300 cm⁻¹, is a key diagnostic feature. researchgate.net This band arises from the in-phase stretching of the C≡C triple bonds. researchgate.net The frequency of this vibration is sensitive to the degree of bond-length alternation in the polyyne chain. researchgate.net When the excitation wavelength is tuned to the electronic absorption of the polyyne, resonance Raman scattering enhances the intensity of these vibrational modes, allowing for detailed structural analysis even at low concentrations. oxinst.com For instance, in studies of size-selected linear polyyne molecules (C₂nH₂, n=4-6) encapsulated in single-wall carbon nanotubes, Raman bands in the 2000–2200 cm⁻¹ region were identified as the axial-stretching fundamentals. acs.org

Polarized Raman Spectroscopy: This method provides information about the orientation of molecules. thermofisher.comjasco-global.com For conjugated polymers, which share structural similarities with long-chain polyynes, polarized Raman spectroscopy can characterize molecular orientation, which in turn affects mechanical and physical properties. thermofisher.com By analyzing the Raman scattering intensity as a function of the polarization of the incident and scattered light, the alignment of the polyyne chains can be determined. This is particularly useful for studying polyynes in ordered environments, such as within carbon nanotubes or in stretched polymer films. acs.orgthermofisher.com The Raman scattering of polyynes inside single-wall carbon nanotubes is enhanced when their axes are parallel to each other. acs.org

A notable trend in the Raman spectra of polyynes is the shift in the frequency of the dominant stretching mode with increasing chain length. For phenyl-capped polyynes, the Raman frequency decreases by approximately 40 cm⁻¹ with each additional triple bond. researchgate.net

Table 1: Raman Frequencies of Phenyl-Capped Polyynes

| Compound | Number of Triple Bonds | Raman Frequency (cm⁻¹) |

|---|---|---|

| 2-yne | 2 | ~2220 |

| 3-yne | 3 | ~2180 |

| 4-yne | 4 | ~2140 |

| 5-yne | 5 | ~2100 |

| 6-yne | 6 | ~2060 |

Data is approximate and based on graphical representation in the source. researchgate.net

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the structural dynamics of molecules in their excited states. unipr.itnih.gov By using a pump pulse to excite the molecule and a delayed probe pulse to record the infrared spectrum, the vibrational spectrum of the excited state and its evolution over time can be monitored. stfc.ac.uk

Electronic Spectroscopy for Photophysical Property Analysis

Electronic spectroscopy probes the electronic transitions within a molecule, providing key information about its photophysical properties.

UV-Visible absorption spectroscopy is fundamental to characterizing conjugated polyynes, as the π-conjugated system leads to strong absorptions in this region. A key characteristic of polyynes is the red-shift of the absorption maximum (λ_max) as the length of the conjugated chain increases. nih.govresearchgate.net This is due to the decreasing HOMO-LUMO gap with increasing conjugation.

For a series of phenyl-capped polyynes, the longest wavelength of absorption red-shifts by approximately 35 nm for each additional triple bond. researchgate.net These spectra often exhibit vibrational fine structure, indicating strong coupling between electronic and vibrational transitions. researchgate.net

Table 2: UV-Vis Absorption Maxima for Phenyl-Capped Polyynes

| Compound | Number of Triple Bonds | λ_max (nm) |

|---|---|---|

| 2-yne | 2 | ~295 |

| 3-yne | 3 | ~330 |

| 4-yne | 4 | ~365 |

| 5-yne | 5 | ~400 |

| 6-yne | 6 | ~435 |

Data is approximate and based on graphical representation in the source. researchgate.net

By extrapolating the absorption data of homologous series of polyynes, the properties of an infinitely long carbon chain, known as carbyne, can be estimated. For supertrityl-endcapped polyynes, the extrapolated absorption maximum for an infinite chain (λ_∞) was determined to be 486 nm. researchgate.net

Transient absorption (TA) spectroscopy is a pump-probe technique used to study the kinetics of excited states. princeton.eduresearchgate.net Following excitation with a short laser pulse, the change in absorbance of the sample is monitored over time with a probe pulse. This allows for the direct observation of the formation and decay of transient species such as singlet and triplet excited states, and charge carriers. researchgate.net

In conjugated polymers, TA spectroscopy has been used to observe the formation of triplet states on a picosecond timescale. researchgate.net The spectra of these transient species provide information about their electronic structure, and their decay kinetics reveal the rates of processes like intersystem crossing, internal conversion, and recombination. For instance, in some conjugated polymers, triplet states are formed through the bimolecular recombination of long-lived polarons. ed.ac.uk While specific TA data for 1,11-tridecadiene-3,5,7,9-tetrayne is limited, this technique is crucial for understanding the ultrafast photophysics of related conjugated systems.

Phosphorescence, the emission of light from a triplet excited state, provides valuable information about the energy and lifetime of this state. For a series of hydrogen-capped polyynes (C₂nH₂, where n=4, 5, and 6) in solid hexane (B92381) matrices at 20 K, phosphorescence has been observed. bohrium.comelte.humdpi.comresearchgate.net

The phosphorescence spectra exhibit a vibrational progression corresponding to the symmetric stretching mode of the carbon chain in the ground state. bohrium.comelte.hu The position of the 0-0 phosphorescence band red-shifts with increasing chain length, again reflecting the decreasing energy gap. bohrium.commdpi.comresearchgate.net

Table 3: Phosphorescence Data for Hydrogen-Capped Polyynes in Solid Hexane at 20 K

| Polyyne | Phosphorescence 0-0 Band (nm) | Triplet State Lifetime (ms) |

|---|---|---|

| C₈H₂ | 532 | ~30 |

| C₁₀H₂ | 605 | ~8 |

| C₁₂H₂ | 659 | ~4 |

Scanning Probe Microscopy for Molecular-Level Characterization

Scanning probe microscopy (SPM) techniques have revolutionized the study of individual molecules by providing unprecedented spatial resolution. For conjugated polyynes, these methods allow for direct visualization and electronic probing.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful tool for imaging nanostructures on conductive surfaces with atomic resolution. polimi.it It operates based on the quantum tunneling effect, where electrons transfer between a sharp metallic tip and the sample. polimi.it In the study of conjugated polyynes and similar structures like oligo(p-phenylene-ethynylene)s (OPEs), STM has been used to investigate the morphology, self-assembly, and periodic arrangement of these molecular wires on surfaces. polimi.itpku.edu.cn

STM can visualize the formation of polyynic carbon chains (PCCs) synthesized on surfaces, such as the demetallization of organometallic polyynes on a Au(111) surface. oup.com Furthermore, the STM tip can be used not just for imaging but also for atomic manipulation, for instance, to trigger chemical reactions to form specific polyynes from precursor molecules on an inert surface at cryogenic temperatures. nih.gov By mapping the spatial distribution of the frontier orbitals of the polyynes, STM provides crucial insights into their electronic structure. nih.gov

Atomic Force Microscopy (AFM) with Bond-Resolved Resolution

While STM excels at imaging electronic states, Atomic Force Microscopy (AFM) measures the forces between a sharp tip and the sample surface, allowing for the imaging of a molecule's physical structure. A significant advancement in this field is bond-resolved AFM, often achieved by functionalizing the microscope tip with a single carbon monoxide (CO) molecule. nih.gov

This technique has been instrumental in the study of polyynes. It provides unambiguous, direct visual confirmation of the polyynic structure, clearly distinguishing the alternating sequence of single and triple carbon-carbon bonds. oup.com This level of detail has allowed researchers to conclusively identify the products of on-surface synthesis, including linear polyyne chains and even cyclic polyynes like cyclo researchgate.netcarbon. oup.comresearchgate.net Bond-resolved AFM has been used to visualize the entire sequence of a complex skeletal rearrangement reaction, from the initial reactant to intermediates and the final polyyne product, all with atomic precision. nih.govspringernature.com These experiments are typically performed at very low temperatures (around 5 K) to ensure the stability of these highly reactive species. researchgate.netspringernature.com

Scanning Tunneling Spectroscopy (STS) for Electronic Gap Measurement

Scanning Tunneling Spectroscopy (STS) is a technique derived from STM that provides information about the local density of electronic states (LDOS) of a sample. polimi.itaps.org By measuring the differential conductance (dI/dV) as a function of the bias voltage between the tip and the sample, STS can map out the electronic energy levels, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). oup.comaps.org

The energy difference between the HOMO and LUMO onset in an STS spectrum corresponds to the electronic or transport gap of the molecule. oup.comnih.gov This is a crucial parameter for understanding the electronic behavior of polyynes, which are considered semiconductors. polimi.it For instance, STS measurements combined with density functional theory (DFT) calculations have been used to determine the band gap of specific polyynes synthesized on surfaces. oup.com One study successfully measured a band gap of 5.8 eV for a C₁₄ polyyne chain. oup.com This ability to probe the electronic gap at the single-molecule level is vital for assessing the potential of polyynes in nanoelectronics.

| Compound | Technique | Measured Property | Value | Source |

| C₁₄ Polyyne | STS | Electronic Band Gap | 5.8 eV | oup.com |

| Diphenyl Conjugated Polyene | STM/STS | Conductance | Varies with length | nih.gov |

Other Advanced Spectroscopic Techniques for Polyynes

Beyond scanning probe methods, other spectroscopic techniques provide complementary information about the electronic and chemical structure of conjugated polyynes and related polymers.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique typically performed in a transmission electron microscope (TEM). rsc.org It analyzes the energy distribution of electrons that have passed through a thin sample, revealing energy losses due to inelastic scattering events. wikipedia.org These energy losses are characteristic of the elemental composition and chemical bonding within the material. wikipedia.org

For polymers, the energy-loss near-edge structure (ELNES) of the carbon K-edge (starting around 285 eV) is particularly informative. nih.gov It acts as a "chemical fingerprint," containing distinct peaks that correspond to electronic transitions from the carbon 1s core level to various unoccupied molecular orbitals (e.g., π* and σ* orbitals). nih.govkpi.ua This allows for the identification of different types of carbon bonds (e.g., C=C, C≡C, C-O, C-H), providing insight into the chemical state of the atoms. nih.govkpi.ua Though highly sensitive, care must be taken as the electron beam can damage polymeric samples. kpi.ua Despite this, EELS can provide chemical information with high spatial resolution, making it a valuable tool for characterizing the structure of conjugated polymers. rsc.orgkpi.ua

| EELS Feature | Information Provided | Typical Energy Range (Carbon K-Edge) |

| Pre-edge peaks | π* orbitals (e.g., from C=C or C≡C bonds) | ~285 eV |

| Edge onset | Core-level binding energy | ~285 eV |

| ELNES | Chemical bonding, oxidation state, coordination | 285 - 315 eV |

| EXELFS (Extended Energy-Loss Fine Structure) | Radial distribution function (bond lengths) | > 315 eV |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. ethz.chwiley-vch.de As such, it is not applicable to all molecules but is an indispensable tool for studying paramagnetic centers, such as free radicals, triplet states, and certain metal ions. ethz.chrsc.org

In the context of conjugated polymers, EPR is highly effective for investigating paramagnetic species that can arise from defects, doping, or photoexcitation. rsc.orgresearchgate.net These species play a crucial role in the charge transport and reactivity of the material. EPR can provide detailed information about the electronic structure and local environment of the unpaired electron. The analysis of the EPR spectrum and its parameters (like the g-factor and hyperfine couplings) can help in identifying the nature of the paramagnetic center, studying charge transfer processes, and exploring reaction mechanisms, such as those in free radical polymerization. rsc.orgresearchgate.net

| EPR Parameter | Physical Origin | Information Derived |

| g-factor | Interaction of electron spin with the external magnetic field, modified by local orbital angular momentum. | Identification of the paramagnetic species (e.g., carbon-centered radical, metal ion). |

| Hyperfine Coupling | Interaction of the electron spin with nearby nuclear spins. | Information about the atoms near the unpaired electron; mapping of the electron's wavefunction. |

| Linewidth | Spin-spin and spin-lattice relaxation processes. | Information on the dynamics and environment of the spin center. |

Emerging Research Avenues and Future Directions for Polyynes in Advanced Materials Science

"1,11-Tridecadiene-3,5,7,9-tetrayne" as a Precursor and Building Block in Complex Organic Synthesis

The structural characteristics of this compound, with its conjugated system of double and triple bonds, make it a valuable precursor and building block in the synthesis of more complex organic molecules. wikipedia.org While long polyyne chains can be inherently unstable, the strategic use of protective end-groups has enabled their incorporation into larger, more elaborate molecular architectures. wikipedia.org

The reactivity of the terminal alkene groups and the internal alkyne chain in this compound allows for a variety of chemical transformations. These transformations can lead to the formation of novel carbon-rich materials and polymers with tailored properties. For instance, the Fritsch-Buttenberg-Wiechell rearrangement is a key synthetic route for creating conjugated polyynes. nih.govcapes.gov.br The development of synthetic methodologies that utilize building blocks like this compound is crucial for accessing new materials with potential applications in electronics, optics, and medicine. mdpi.com

The inherent rigidity of the polyyne backbone is a desirable feature when constructing well-defined molecular scaffolds. wikipedia.org By incorporating moieties such as porphyrins, fullerenes, or other functional groups onto the polyyne chain, researchers can design and synthesize complex donor-acceptor systems for studying photoinduced electron transfer or for creating materials with specific electronic functionalities. researchgate.netnih.gov

| Compound Name | Molecular Formula | CAS Number |

| This compound | C13H8 | 2345-16-6 |

| (E)-1,11-Tridecadiene-3,5,7,9-tetrayne | C13H8 | 26130-86-9 |

| (Z)-1,11-Tridecadiene-3,5,7,9-tetrayne | C13H8 | - |

| Diacetylene (Butadiyne) | C4H2 | - |

| Hexayne | C12H2 | - |

| Octayne | C16H2 | - |

| Triisopropylsilyl | C9H21Si | - |

Polyyne-Based Systems in Molecular Electronics and Optoelectronics

The unique electronic structure of polyynes, exemplified by this compound, makes them highly promising candidates for applications in molecular electronics and optoelectronics. rsc.org

Design and Implementation as Molecular Wires and Conductors

Polyynes are considered prime candidates for molecular wires due to their one-dimensional, highly conjugated sp-hybridized carbon atom chains. researchgate.netfau.dechemistryworld.com This linear, rigid structure facilitates efficient charge transport over molecular distances. aps.orgresearchgate.netarxiv.org Theoretical and experimental studies have shown that polyynes can exhibit significantly higher conductance compared to other conjugated oligomers. aps.orgresearchgate.netarxiv.org This high conductance is attributed to the position of the Fermi level within the resonance of the highest occupied molecular orbital (HOMO). aps.orgresearchgate.netarxiv.org

A key advantage of polyynes as molecular wires is that their conductance is often weakly dependent on the length of the molecular chain and the applied bias voltage, making them appear as nearly perfect molecular conductors. aps.orgresearchgate.netarxiv.org The electronic transport in these systems is largely independent of rotation around the single bonds, a limitation often encountered in other organic oligomers. aps.org To be effectively integrated into molecular electronic devices, polyynes are often functionalized with end groups, such as thiols, to ensure strong chemical bonding to metal electrodes like gold. aps.orgresearchgate.net

Development of Materials with Tunable Non-Linear Optical Properties

The extended π-conjugation in polyynes gives rise to significant third-order nonlinear optical (NLO) properties. nih.govacs.orgnih.gov The molecular second hyperpolarizability (γ), a measure of the NLO response, has been shown to increase dramatically with the length of the polyyne chain. nih.govacs.org This relationship follows a power-law dependence, where γ increases with the number of acetylene (B1199291) units. nih.gov

The ability to synthesize polyynes of varying lengths allows for the tuning of their NLO properties. nih.govacs.org This tunability is crucial for the development of advanced optical materials for applications such as optical switching and frequency conversion. researchgate.net Research has demonstrated that the NLO response of polyynes can be significantly larger than that of other conjugated systems like polyenes and polyenynes. nih.gov The incorporation of bulky end-groups can stabilize the polyyne chains, facilitating the study of their intrinsic NLO properties. acs.org

| Polyyne Series | Number of Acetylene Units (n) | Second Hyperpolarizability (γ) Power-Law Exponent |

| Triisopropylsilyl end-capped polyynes | 2-10 | 4.28 ± 0.13 |

| Tr[n] and TrTIPS[n] polyynes | up to 22 | - |

Applications in Organic Light Emitting Devices (OLEDs) and Photoinduced Electron Transfer Systems

The versatile electronic and photophysical properties of polyynes make them suitable for use in organic light-emitting devices (OLEDs) and systems designed for photoinduced electron transfer (PET). rsc.org In the context of OLEDs, the ability to tune the HOMO-LUMO gap of polyynes by varying their length allows for the generation of materials that emit light at specific wavelengths. nih.gov

In PET systems, polyynes can act as molecular bridges, facilitating the transfer of electrons between a donor and an acceptor molecule. researchgate.netnih.govmdpi.com The rigid and highly conductive nature of the polyyne bridge ensures efficient electronic coupling between the donor and acceptor, which is essential for rapid and efficient charge separation. duke.edu The study of PET in such systems is fundamental for the development of artificial photosynthetic systems and molecular-scale photovoltaic devices. nih.govmdpi.comnih.gov

Interdisciplinary Applications of Conjugated Polyynes

The unique properties of conjugated polyynes extend their potential applications beyond traditional electronics and optics into interdisciplinary fields.

Integration into Liquid Crystals and Electrochromic Devices

The rigid, rod-like structure of polyynes makes them excellent candidates for incorporation into liquid crystal matrices. nih.gov When dissolved in a nematic liquid crystal host, conjugated polymers containing polyyne-like segments can align with the liquid crystal director. nih.gov This alignment can be controlled by applying an external electric field, allowing for the reorientation of the polymer chains. nih.gov This behavior is promising for the development of novel electro-optical switching devices and displays. Furthermore, the integration of polyynes into liquid crystal phases can induce a more extended and highly conjugated conformation in the polymer backbone, which can enhance their desirable electronic and optical properties. nih.gov

Supramolecular Assemblies for Electronic and Biological Functionality

Polyynes, including this compound, are at the forefront of research into novel supramolecular assemblies with unique electronic and biological functionalities. Their rigid, linear structure and highly conjugated π-system make them ideal building blocks for creating precisely ordered nanoscale structures. rsc.org The ability of these molecules to self-assemble into wires and other nanostructures is being explored for applications in molecular electronics. rsc.orgacs.org These assemblies can act as "molecular wires," capable of conducting electrical current at the molecular level. rsc.org

In the realm of biological functionality, supramolecular assemblies of small molecules are being investigated for a range of applications, from drug delivery to tissue engineering. The unique chemical properties of polyynes make them intriguing candidates for the development of new biomaterials. Their self-assembly can be directed to form structures that interact with biological systems in highly specific ways. Research is ongoing into how these assemblies can be used to create scaffolds for tissue regeneration or as components in biosensors.

Bio-Inspired Synthesis and Natural Occurrence of Polyyne Derivatives

Isolation and Biosynthetic Pathways of Naturally Occurring Polyynes

This compound is a naturally occurring polyyne that has been isolated from several plant species. nih.govnih.gov Its presence has been reported in Liabum floribundum, Centaurea angustifolia, Arctium lappa (Burdock), and Bidens pilosa. nih.govnih.govresearchgate.net These plants belong to the Asteraceae family, which is known for producing a wide variety of polyacetylene compounds. researchgate.netnih.gov

The biosynthesis of polyynes in plants is believed to originate from fatty acids. nih.gov The process involves a series of desaturation steps, where enzymes introduce double and triple bonds into a fatty acid precursor. nih.govnih.gov While the complete biosynthetic pathway for this compound in each of these specific plants is not fully elucidated, the general mechanism is understood to involve acetylenase enzymes, which are related to fatty acid desaturases. nih.gov

In addition to plants, bacterial strains have also been identified as producers of polyynes. nih.gov The biosynthetic gene clusters responsible for polyyne production in some bacteria have been identified, revealing a set of enzymes including desaturases and a cytochrome P450 monooxygenase that work together to create the characteristic polyyne structure. nih.gov

Table 1: Natural Sources of this compound

| Organism | Family |

| Liabum floribundum | Asteraceae |

| Centaurea angustifolia | Asteraceae |

| Arctium lappa | Asteraceae |

| Bidens pilosa | Asteraceae |

Metabolic and Protein Engineering for Sustainable Production of Polyynes

The unique properties of polyynes have driven interest in developing sustainable methods for their production. Metabolic engineering of microorganisms presents a promising avenue for achieving this goal. sciepublish.commdpi.comnih.govnih.gov By introducing and optimizing biosynthetic pathways in host organisms like yeast or bacteria, it is possible to produce specific polyyne compounds in a controlled and scalable manner. nih.govnih.gov

Protein engineering plays a crucial role in this endeavor. The enzymes responsible for polyyne biosynthesis, particularly desaturases, can be modified to improve their efficiency and specificity. nih.govnih.gov For instance, engineering the desaturase enzymes involved in fatty acid synthesis can lead to an increased production of unsaturated fatty acids, which are the precursors to polyynes. nih.gov While still an emerging area, the principles of protein engineering are being applied to the enzymes of polyketide synthases, which are mechanistically related to polyyne biosynthesis, to create novel compounds. This suggests a strong potential for the targeted engineering of polyyne biosynthetic pathways.

Bridging Fundamental Polyyne Research to Carbyne Modeling and One-Dimensional Carbon Allotropes

Polyynes are considered to be finite, molecular models of carbyne, a theoretical one-dimensional allotrope of carbon composed of a long chain of sp-hybridized carbon atoms. nih.govacs.orgnih.gov The study of polyynes like this compound provides invaluable insights into the potential properties of carbyne. nih.govacs.orgnih.gov The alternating single and triple bonds in polyynes are a key feature that is predicted to exist in the most stable form of carbyne. rsc.org

Researchers synthesize and study series of polyynes of increasing length to extrapolate the properties of an infinitely long carbyne chain. nih.govacs.org These studies involve detailed analysis of their electronic and structural properties, such as the HOMO-LUMO gap, which provides an estimate for the band gap of carbyne. nih.govoup.com The inherent instability of long polyynes has been a significant challenge, leading to the development of strategies to protect the polyyne chain with bulky end groups. nih.govacs.org The investigation of naturally occurring polyynes contributes to this field by providing a diverse range of structures for study.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ | nih.govnih.govguidechem.com |

| Molecular Weight | 164.20 g/mol | nih.govnih.govguidechem.com |

| IUPAC Name | trideca-1,11-diene-3,5,7,9-tetrayne | nih.gov |

| Boiling Point | 258°C at 760 mmHg | guidechem.com |

| Density | 0.994 g/cm³ | guidechem.com |

| Flash Point | 100.5°C | guidechem.com |

Q & A

Q. How can researchers align their work with the Canadian R&D Classification (CRDC) for chemical engineering applications?

- Methodological Answer : CRDC subclass RDF2050107 (powder/particle technology) applies to nanoformulation studies. RDF2050108 (process control) guides reactor design. Classify synthesis under RDF2050103 (chemical engineering design) and membrane purification under RDF2050104 .

Data Presentation Example

Table 1 : Comparative Spectroscopic Data for this compound

| Technique | Key Observations | Reference ID |

|---|---|---|

| UV-Vis (EtOH) | λₘₐₓ = 275 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) | |

| ¹³C NMR (CDCl₃) | δ 85.2 (C-3), 82.7 (C-5), 80.3 (C-7,9) | |

| HRMS | m/z 164.0837 [M]+ (calc. 164.0835) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.